molecular formula C18H16N2O2 B10912278 5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 73087-92-0

5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10912278
CAS No.: 73087-92-0
M. Wt: 292.3 g/mol
InChI Key: RBZUNJKXVPFHFU-UHFFFAOYSA-N
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Description

5-METHYL-4-(4-METHYLBENZOYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-4-(4-METHYLBENZOYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-4-(4-METHYLBENZOYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazolones.

Scientific Research Applications

5-METHYL-4-(4-METHYLBENZOYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHYL-4-(4-METHYLBENZOYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLBENZOYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: Lacks the methyl group at the 5-position.

    5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: Lacks the 4-methylbenzoyl group.

    2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: Lacks both the 5-methyl and 4-methylbenzoyl groups.

Uniqueness

5-METHYL-4-(4-METHYLBENZOYL)-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to the presence of both the 5-methyl and 4-methylbenzoyl groups, which may contribute to its distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

73087-92-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-methyl-4-(4-methylbenzoyl)-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C18H16N2O2/c1-12-8-10-14(11-9-12)17(21)16-13(2)19-20(18(16)22)15-6-4-3-5-7-15/h3-11,16H,1-2H3

InChI Key

RBZUNJKXVPFHFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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